molecular formula C13H15NO2S4 B2646477 7-(Thiophen-2-yl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane CAS No. 1705934-50-4

7-(Thiophen-2-yl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane

Cat. No.: B2646477
CAS No.: 1705934-50-4
M. Wt: 345.51
InChI Key: MXTTXBYFDQPCHU-UHFFFAOYSA-N
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Description

7-(Thiophen-2-yl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane is a specialized chemical scaffold designed for pharmaceutical and medicinal chemistry research. This compound integrates two privileged structures: the thiophene ring and the 1,4-thiazepane core. The thiophene moiety is a well-established pharmacophore in drug discovery, ranked 4th among sulfur-containing heterocycles in U.S. FDA-approved small molecule drugs over the past decade . Its presence is known to enhance drug-receptor interactions and improve physicochemical properties, making it a valuable bio-isostere for phenyl ring substitutions . Thiophene-based compounds have demonstrated a wide spectrum of biological activities, including significant anti-inflammatory, anticancer, and antimicrobial properties in research settings . The 1,4-thiazepane ring is a seven-membered heterocycle containing nitrogen and sulfur, which provides a three-dimensional framework that can be crucial for binding to biological targets. The sulfonyl group bridging one thiophene ring to the thiazepane core may influence the molecule's electronic properties and metabolic stability. Researchers can leverage this complex scaffold in various discovery programs, particularly for investigating new modulators of enzymes or receptors involved in inflammation, oncology, and infectious diseases. Its structure offers multiple sites for further synthetic modification, allowing for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents with potentially greater efficacy and reduced side effects .

Properties

IUPAC Name

7-thiophen-2-yl-4-thiophen-2-ylsulfonyl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2S4/c15-20(16,13-4-2-9-19-13)14-6-5-12(18-10-7-14)11-3-1-8-17-11/h1-4,8-9,12H,5-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTTXBYFDQPCHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2S4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Thiophen-2-yl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazepane ring, followed by the introduction of thiophene and thiophen-2-ylsulfonyl groups through substitution reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the production process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product’s quality.

Chemical Reactions Analysis

Types of Reactions

7-(Thiophen-2-yl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the sulfonyl group can yield thiol derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, Grignard reagents, or organolithium compounds.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiophene derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiophene and thiazepane structures have shown promising anticancer activities. The presence of sulfonyl groups can enhance the binding affinity to various biological targets, potentially leading to improved efficacy in cancer treatment. For instance, similar compounds have been evaluated for their ability to inhibit key pathways involved in tumor growth, such as the PI3K/Akt/mTOR pathway .

Acetylcholinesterase Inhibition

Compounds with similar structural features have been studied for their inhibitory effects on acetylcholinesterase, an enzyme associated with neurodegenerative diseases like Alzheimer's. The thiazepane structure may contribute to the binding interactions necessary for effective inhibition .

Case Studies

  • In Vitro Studies : Various in vitro assays have been conducted to assess the biological activity of this compound against different cancer cell lines. For example, compounds with similar structures demonstrated significant cytotoxicity against A549 (lung cancer) and MCF-7 (breast cancer) cell lines .
  • Molecular Docking Studies : Computational studies have been employed to predict binding affinities and interactions with target proteins, providing insights into the mechanism of action and potential therapeutic applications .

Mechanism of Action

The mechanism of action of 7-(Thiophen-2-yl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane involves its interaction with specific molecular targets and pathways. The compound’s thiophene and sulfonyl groups can participate in various biochemical interactions, potentially affecting enzyme activity, signal transduction pathways, and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of the 1,4-Thiazepane Core

Table 1: Structural and Functional Group Comparison
Compound Name Core Structure R<sup>4</sup> Group R<sup>7</sup> Group Molecular Weight (g/mol) Notable Features
Target Compound 1,4-Thiazepane Thiophen-2-ylsulfonyl Thiophen-2-yl Calculated: ~356.5 Dual thiophene motifs; sulfonyl EWG
7-(Furan-2-yl)-4-(morpholine-4-sulfonyl)-1,4-thiazepane 1,4-Thiazepane Morpholine-4-sulfonyl Furan-2-yl 332.44 Furan (oxygen-containing) vs. thiophene; morpholine-sulfonyl
4-[2-(Methylsulfanyl)pyridine-3-carbonyl]-7-(thiophen-2-yl)-1,4-thiazepane 1,4-Thiazepane 2-(Methylsulfanyl)pyridine-3-carbonyl Thiophen-2-yl Not reported Pyridine-carbonyl introduces planar heterocycle; methylsulfanyl group

Key Observations :

  • Electronic Effects : The target compound’s thiophen-2-ylsulfonyl group at R<sup>4</sup> is more electron-withdrawing than the morpholine-sulfonyl group in BJ39086 , which may influence reactivity or target binding.
  • Functional Diversity : The pyridine-carbonyl group in the Life Chemicals analog introduces a hydrogen-bond acceptor, contrasting with the sulfonyl group in the target compound.

Thiophene-Containing Bioactive Compounds

Key Observations :

  • Thiophene substituents are critical in CDK2 inhibition, as seen in pyridine-based analogs . The target compound’s dual thiophene groups may synergize for enhanced binding, though scaffold differences (thiazepane vs. pyridine) likely alter target selectivity.
  • Sulfonyl groups (as in the target) are understudied in CDK2 inhibitors but are known to improve metabolic stability in other drug candidates .

Biological Activity

7-(Thiophen-2-yl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane is a heterocyclic compound notable for its unique structural features, including a thiazepane ring and thiophene groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure

The molecular formula of 7-(Thiophen-2-yl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane is C13H13NOS3C_{13}H_{13}NOS_3 with a molecular weight of approximately 299.43 g/mol. The presence of both thiophene and sulfonyl groups enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. The thiophene and sulfonyl moieties can participate in various biochemical interactions, potentially modulating enzyme activity and influencing signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Antimicrobial Activity

Recent studies indicate that derivatives of thiazepane compounds exhibit significant antimicrobial properties. For instance, compounds similar to 7-(Thiophen-2-yl)-4-(thiophen-2-ylsulfonyl)-1,4-thiazepane have shown effectiveness against various bacterial strains and fungi.

Compound Target Organism MIC (μg/mL)
A30Candida albicans0.03 - 0.5
A31Cryptococcus neoformans0.25 - 2
A33Aspergillus fumigatus0.25 - 2

These findings suggest that the compound may possess broad-spectrum antifungal activity, making it a candidate for further development in antifungal therapies .

Anticancer Activity

In addition to antimicrobial effects, the compound's structural features suggest potential anticancer properties. Research indicates that thiazepane derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

  • Antifungal Efficacy : A study conducted on a series of thiazepane derivatives found that certain modifications to the thiophene groups significantly enhanced antifungal activity against Candida albicans and other pathogens. The structure-activity relationship (SAR) analysis highlighted the importance of the sulfonamide group in enhancing bioactivity .
  • Cytotoxicity Assessment : In vitro studies on human cancer cell lines demonstrated that thiazepane derivatives induce cytotoxic effects at micromolar concentrations, with specific compounds exhibiting selectivity towards cancer cells over normal cells .

Research Findings

Research has shown that the introduction of electron-withdrawing groups on the thiophene rings can enhance the biological activity of thiazepane derivatives:

Modification Effect on Activity
Electron-withdrawing groupsIncreased potency against pathogens
Alkyl substitutionsAltered pharmacokinetics

These modifications can lead to improved solubility and bioavailability, critical factors in drug development .

Q & A

Q. Key Considerations :

  • Monitor reaction progress via thin-layer chromatography (TLC) .
  • Optimize stoichiometry to avoid polyalkylation byproducts .

Basic: How is the molecular conformation of this compound validated experimentally?

Q. Methodological Answer :

  • X-ray Crystallography : Resolves bond lengths, dihedral angles (e.g., boat conformation of the thiazepane ring), and intermolecular interactions. For analogous compounds, mean plane deviations between aromatic rings range from 34.3° to 53.6° .
  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks based on substituent electronic effects (e.g., sulfonyl groups deshield adjacent protons).
    • 2D NMR (COSY, HSQC) : Confirm connectivity in complex regiochemistry .

Advanced: What computational methods predict reaction pathways for synthesizing this compound?

Q. Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and energy barriers for cyclization steps. For example, simulate nucleophilic attack of 2-aminothiophenol on α,β-unsaturated ketones .
  • Reaction Path Search Algorithms : Tools like GRRM or AFIR identify low-energy pathways and competing side reactions (e.g., over-sulfonation) .
  • Machine Learning : Train models on existing thiazepane synthesis data to predict optimal solvents/catalysts (e.g., methanol vs. THF, HCl vs. Lewis acids) .

Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray)?

Q. Methodological Answer :

  • Cross-Validation : Compare experimental NMR shifts with computed values (GIAO-DFT). Discrepancies may arise from dynamic effects (e.g., solvent polarity, temperature) not captured in X-ray static structures .
  • Dynamic NMR (DNMR) : Detect conformational flexibility (e.g., ring puckering) causing signal splitting .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds) influencing solid-state vs. solution structures .

Advanced: How do substituents (thiophen-2-ylsulfonyl) influence reactivity in cross-coupling reactions?

Q. Methodological Answer :

  • Electron-Withdrawing Effects : The sulfonyl group deactivates the thiophene ring, directing electrophiles to meta positions. Validate via Hammett σ constants or Fukui indices .
  • Pd-Catalyzed Couplings : Screen ligands (e.g., SPhos, Xantphos) to enhance reactivity with aryl halides. Monitor yields under inert atmospheres (glovebox) .

Basic: What in silico tools predict the pharmacological profile of this compound?

Q. Methodological Answer :

  • Molecular Docking (AutoDock, Glide) : Simulate binding to targets (e.g., calcium channels, antimicrobial enzymes) using crystal structures from the PDB .
  • ADMET Prediction (SwissADME, pkCSM) : Assess bioavailability, toxicity, and metabolic stability based on logP, topological polar surface area (TPSA), and H-bond donors/acceptors .

Advanced: How to design experiments for optimizing reaction yield and selectivity?

Q. Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can optimize cyclization efficiency .
  • In Situ Monitoring (ReactIR, UV-Vis) : Track intermediate formation (e.g., enolate species) to adjust reaction conditions dynamically .

Advanced: What strategies mitigate challenges in scaling up synthesis?

Q. Methodological Answer :

  • Flow Chemistry : Improve heat/mass transfer for exothermic steps (e.g., sulfonation). Use microreactors with residence time <10 minutes .
  • Heterogeneous Catalysis : Replace HCl with solid acids (e.g., Amberlyst-15) to simplify purification .

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